molecular formula C8H8BrFO2 B13920943 1-Bromo-2,5-dimethoxy-4-fluorobenzene

1-Bromo-2,5-dimethoxy-4-fluorobenzene

Cat. No.: B13920943
M. Wt: 235.05 g/mol
InChI Key: WKPGSXGWTGYEQH-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2,5-dimethoxybenzene is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-fluoro-2,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-fluoro-2,5-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-bromo-4-fluoro-2,5-dimethoxy-3-nitrobenzene.

    Sulfonation: 1-bromo-4-fluoro-2,5-dimethoxybenzenesulfonic acid.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-4-fluoro-2,5-dimethoxybenzene finds applications in several fields:

Mechanism of Action

The mechanism of action of 1-bromo-4-fluoro-2,5-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring, leading to the formation of diverse products. The methoxy groups can also participate in electron-donating interactions, stabilizing reaction intermediates and influencing the reactivity of the compound.

Comparison with Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1,4-Difluoro-2,5-dimethoxybenzene
  • 1-Bromo-4-iodo-2,5-dimethoxybenzene

Comparison: 1-Bromo-4-fluoro-2,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 1-bromo-2,5-dimethoxybenzene, the fluorine atom in 1-bromo-4-fluoro-2,5-dimethoxybenzene increases the compound’s reactivity towards nucleophiles. The presence of multiple halogens in 1-bromo-4-iodo-2,5-dimethoxybenzene further enhances its versatility in synthetic applications .

Properties

IUPAC Name

1-bromo-4-fluoro-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPGSXGWTGYEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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